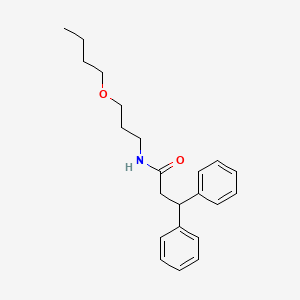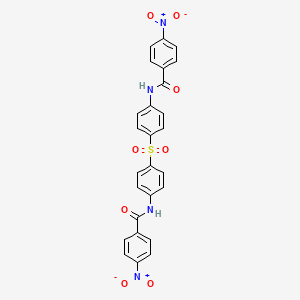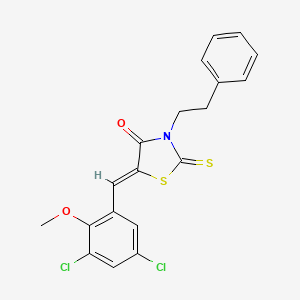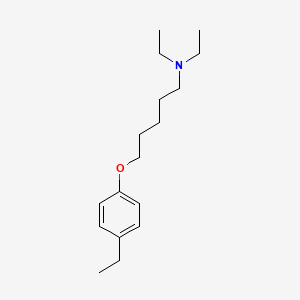![molecular formula C18H20ClN3O3S B5207700 N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5207700.png)
N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide, also known as ML182, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazinecarboxamides, which have been found to have a range of biological activities, including antipsychotic, anticonvulsant, and analgesic effects.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide involves its binding to the sigma-2 receptor, which is located in the endoplasmic reticulum and mitochondrial membranes. This binding leads to the modulation of intracellular calcium levels and the activation of downstream signaling pathways, which ultimately result in the neuroprotective effects of the compound.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide has been found to have a range of biochemical and physiological effects, including the induction of autophagy, the inhibition of cell proliferation, and the modulation of mitochondrial function. These effects are thought to be mediated by the compound's binding to the sigma-2 receptor and its downstream effects on intracellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide has several advantages as a research tool, including its high potency and selectivity for the sigma-2 receptor, as well as its ability to cross the blood-brain barrier. However, its limitations include its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide, including its potential use as a therapeutic agent for neurodegenerative diseases, its role in modulating autophagy and mitochondrial function, and its effects on other cellular processes. Additionally, further studies are needed to explore the pharmacokinetics and toxicity of the compound in animal models and humans. Overall, N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide has the potential to be a valuable tool for understanding the sigma-2 receptor and its role in cellular processes and disease states.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide involves a multi-step process that includes the reaction of 3-chlorobenzoyl chloride with piperazine, followed by the reaction of the resulting product with 4-methylbenzenesulfonamide. The final step involves the addition of 4-dimethylaminopyridine and N,N'-dicyclohexylcarbodiimide to the reaction mixture to form the desired product.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of the sigma-2 receptor, which is involved in a range of cellular processes, including cell proliferation, apoptosis, and stress response. N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Parkinson's and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-14-5-7-17(8-6-14)26(24,25)22-11-9-21(10-12-22)18(23)20-16-4-2-3-15(19)13-16/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKVNGXAOZMYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide](/img/structure/B5207626.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5207638.png)
![1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5207640.png)
![11-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5207641.png)

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5207668.png)

![2-[1,5-dimethyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5207679.png)
![3-bromo-4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207683.png)



![4-[4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5207704.png)